molecular formula C19H15N3O5S B2703442 Methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)thiazol-4-yl)benzoate CAS No. 1207025-64-6

Methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)thiazol-4-yl)benzoate

Cat. No.: B2703442
CAS No.: 1207025-64-6
M. Wt: 397.41
InChI Key: HDYNALREQDAYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)thiazol-4-yl)benzoate is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a thiazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)thiazol-4-yl)benzoate typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole moiety, the thiazole ring, and the final esterification. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)thiazol-4-yl)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzo[d][1,3]dioxole or thiazole rings .

Scientific Research Applications

Methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)thiazol-4-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact mechanism can vary depending on the specific application and the biological system being studied .

Properties

IUPAC Name

methyl 4-[2-(1,3-benzodioxol-5-ylcarbamoylamino)-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S/c1-25-17(23)12-4-2-11(3-5-12)14-9-28-19(21-14)22-18(24)20-13-6-7-15-16(8-13)27-10-26-15/h2-9H,10H2,1H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYNALREQDAYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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